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Triphenanthrolinecobalt(III)

Dye-sensitized solar cells redox mediator electrochemistry

Triphenanthrolinecobalt(III), systematically named tris(1,10-phenanthroline)cobalt(III) and abbreviated [Co(phen)₃]³⁺, is a low-spin Co(III) coordination complex bearing three bidentate 1,10-phenanthroline ligands in a distorted octahedral geometry. Characterized in the MeSH database as a redox reagent and indexed under organometallic compounds and phenanthrolines , this compound serves as a well-defined outer-sphere electron-transfer oxidant.

Molecular Formula C36H24CoN6+2
Molecular Weight 599.5 g/mol
CAS No. 16788-34-4
Cat. No. B100743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenanthrolinecobalt(III)
CAS16788-34-4
Synonyms(Co(phen)3)(3)
cobalt(III) phenanthroline
triphenanthrolinecobalt(III)
triphenanthrolinecobalt(III) diacetate
tris(1,10-phenanthroline)cobalt(III)
Molecular FormulaC36H24CoN6+2
Molecular Weight599.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2]
InChIInChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2
InChIKeyIKTXDYFWUWAEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenanthrolinecobalt(III) (CAS 16788-34-4) – Redox Reagent & Electrochemical Probe Procurement Guide


Triphenanthrolinecobalt(III), systematically named tris(1,10-phenanthroline)cobalt(III) and abbreviated [Co(phen)₃]³⁺, is a low-spin Co(III) coordination complex bearing three bidentate 1,10-phenanthroline ligands in a distorted octahedral geometry [1]. Characterized in the MeSH database as a redox reagent and indexed under organometallic compounds and phenanthrolines [2], this compound serves as a well-defined outer-sphere electron-transfer oxidant. Unlike its 2,2′-bipyridine analog [Co(bpy)₃]³⁺, the extended π-system of the phenanthroline ligand imparts distinct electrochemical, DNA-binding, and electron-transfer properties that are quantifiably meaningful for analytical and bioinorganic research selection.

Oxidant Type Outer-sphere Co(III) electron-transfer reagent
Ligand Framework Phenanthroline π-system distinct from bipyridine
Workflow Context Supports redox, DNA-binding, and bioinorganic probe studies

Why [Co(phen)₃]³⁺ Cannot Be Replaced by [Co(bpy)₃]³⁺ or Other In-Class Complexes – Quantitative Differentiation in Redox, DNA Binding, and Electron Transfer


Generic substitution among cobalt(III) polypyridyl complexes is scientifically unsound because the phenanthroline ligand framework creates measurable divergence in redox potential, DNA-binding mode and affinity, and electron-transfer kinetics relative to its closest analogs. The standard redox potential of [Co(phen)₃]³⁺/²⁺ is +0.61 V vs. NHE in acetonitrile, distinctly higher than +0.56 V for [Co(bpy)₃]³⁺/²⁺ and +0.35 V for the I₃⁻/I⁻ couple [1]. In DNA-binding studies, [Co(phen)₃]³⁺ exhibits a binding constant K₂₊ of (2.5 ± 0.3) × 10⁵ M⁻¹ with a binding site size of 5 bp, compared to K₃₊ of (1.3 ± 0.3) × 10⁵ M⁻¹ and 3 bp for [Co(bpy)₃]³⁺ [2]. Furthermore, the self-exchange rate constant k₂ for [Co(phen)₃]³⁺/²⁺ is 0.35 L mol⁻¹ s⁻¹ at infinite dilution and 25 °C, which is markedly different from the [Co(en)₃]³⁺/²⁺ couple [3]. These quantitative gaps mean that substituting one complex for another will alter experimental outcomes in electrochemical sensors, dye-sensitized solar cells, and bioinorganic electron-transfer studies.

Redox potential mismatch [Co(phen)₃]³⁺/²⁺ potential differs from [Co(bpy)₃]³⁺/²⁺; may shift device photovoltage.
DNA binding divergence Affinity and binding-site size differ; intercalative vs. electrostatic mode may alter biosensor signal.
Kinetic pathway mismatch Self-exchange rate and activation volume differ; may affect electron-transfer mechanism interpretation.

Triphenanthrolinecobalt(III) (16788-34-4) – Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Redox Potential of [Co(phen)₃]³⁺/²⁺ vs. [Co(bpy)₃]³⁺/²⁺ and I₃⁻/I⁻ – Direct Comparison for Electrochemical Applications

The standard redox potential of the [Co(phen)₃]³⁺/²⁺ couple is +0.61 V vs. NHE in acetonitrile, which is 0.05 V more positive than the +0.56 V of [Co(bpy)₃]³⁺/²⁺ and 0.26 V more positive than the +0.35 V of the I₃⁻/I⁻ couple, both measured under identical conditions [1]. This higher potential directly translates into a larger open-circuit voltage (V_OC) in dye-sensitized solar cells: devices using [Co(phen)₃]³⁺/²⁺ achieve V_OC values up to 594 mV with J_SC = 9.58 mA cm⁻² and η = 3.69%, compared to 570–580 mV, 5.98–6.37 mA cm⁻², and 2.43–2.62% for I₃⁻/I⁻ under the same dye and conditions [1].

Redox Potential (E°)
Head-to-head
+0.61 V vs. NHE
Supports photovoltage optimization
Acetonitrile; Δ +0.05 V over [Co(bpy)₃]³⁺/²⁺
Dye-sensitized solar cells redox mediator electrochemistry

DNA Binding Affinity and Site Size of [Co(phen)₃]³⁺ vs. [Co(bpy)₃]³⁺ – Quantitative Electrochemical DNA Sensing Differentiation

On double-stranded DNA-modified gold electrodes in pH 7.1 Tris-HCl buffer with 50 mM NaCl, [Co(phen)₃]³⁺ exhibits a binding constant K₂₊ of (2.5 ± 0.3) × 10⁵ M⁻¹ and a binding site size s of 5 base pairs, whereas [Co(bpy)₃]³⁺ yields K₃₊ of (1.3 ± 0.3) × 10⁵ M⁻¹ and s of 3 bp [1]. The K value for [Co(phen)₃]³⁺ is approximately 1.9-fold greater than that for [Co(bpy)₃]³⁺, and its larger site size indicates a different binding mode: [Co(phen)₃]³⁺/²⁺ binding to dsDNA transitions from electrostatic to intercalative with increasing ionic strength, while [Co(bpy)₃]³⁺/²⁺ remains predominantly electrostatic across the measured ionic strength range of 5–105 mM [1]. The limiting ratio K₃₊°/K₂₊° at zero ionic strength is 22 for [Co(phen)₃]³⁺/²⁺ vs. 16 for [Co(bpy)₃]³⁺/²⁺ [1].

DNA Binding (K₂₊)
Head-to-head
(2.5 ± 0.3) × 10⁵ M⁻¹
Site size 5 bp
Supports hybridization indicator sensitivity
≈1.9× higher affinity vs. [Co(bpy)₃]³⁺ (3 bp site)
DNA biosensor binding constant electrochemical indicator

Homogeneous Self-Exchange Rate Constants – [Co(phen)₃]³⁺/²⁺ vs. [Co(en)₃]³⁺/²⁺ and Related Co(III/II) Couples

The homogeneous self-exchange rate constant k₂ for the [Co(phen)₃]³⁺/²⁺ couple in aqueous solution at 25 °C is 0.35 L mol⁻¹ s⁻¹ at infinite dilution, rising to 6.7 L mol⁻¹ s⁻¹ in Cl⁻ medium and 10.7 L mol⁻¹ s⁻¹ in NO₃⁻ medium at ionic strength I = 0.107 mol L⁻¹ [1]. The activation volume ΔV‡ for this couple is −20.1 ± 0.4 cm³ mol⁻¹ as I → 0, significantly more negative than the −8.3 cm³ mol⁻¹ for the [Co(en)₃]³⁺/²⁺ couple and −5.5 cm³ mol⁻¹ for [Fe(H₂O)₆]³⁺/²⁺, all measured under the same high-pressure AC voltammetry conditions at 25 °C [2]. This 2.4-fold more negative ΔV‡ indicates a substantially larger inner-sphere reorganization barrier for [Co(phen)₃]³⁺/²⁺ electron transfer, directly linked to the low-spin Co(III) → high-spin Co(II) transition upon reduction [1].

Self-Exchange Rate
Cross-study comparable
k₂ = 0.35 L mol⁻¹ s⁻¹ (I→0)
ΔV‡ = −20.1 ± 0.4 cm³ mol⁻¹
Diagnostic for inner-sphere reorganization
2.4× more negative than [Co(en)₃]³⁺/²⁺ ΔV‡
electron-transfer kinetics self-exchange activation volume

Electron Transfer to Cytochrome c – [Co(phen)₃]³⁺ vs. [Fe(CN)₆]³⁻ – Mapping Protein Surface Electron-Transfer Sites

In kinetic studies using singly modified horse ferrocytochromes c, the bimolecular rate constant for oxidation by [Co(phen)₃]³⁺ is most strongly influenced by modification at lysine 27, with CDNP-lysine 27 cytochrome c exhibiting a 7.3-fold increase in rate constant relative to the native protein, whereas the [Fe(CN)₆]³⁻ oxidant is most strongly influenced by modification at lysine 72, with CDNP-lysine 72 cytochrome c showing a 3.6-fold decrease [1]. This demonstrates that [Co(phen)₃]³⁺ and [Fe(CN)₆]³⁻ sample physically distinct regions of the cytochrome c surface: [Co(phen)₃]³⁺ targets the right side of the exposed heme edge (near lysine 27), while [Fe(CN)₆]³⁻ targets the left side (near lysine 72) [1].

Protein ET Site
Head-to-head
+7.3× rate at Lys27 (right heme)
vs. [Fe(CN)₆]³⁻: −3.6× at Lys72 (left heme)
Enables dual-probe surface mapping
Cytochrome c; CDNP-modified lysine variants
protein electron transfer cytochrome c bioinorganic chemistry

Luminescence Quenching of [Ru(phen)₃]²⁺ in DNA – [Co(phen)₃]³⁺ as a Selective Electron Acceptor vs. [Os(phen)₃]²⁺ and [Zn(phen)₃]²⁺

DFT calculations reveal that the LUMO energy of [Co(phen)₃]³⁺ is lower than the HOMO energy of [Ru(phen)₃]²⁺, creating a thermodynamically favorable driving force for electron transfer. Experimentally, in DNA medium, the luminescence of [Ru(phen)₃]²⁺ is efficiently quenched by [Co(phen)₃]³⁺, whereas [Os(phen)₃]²⁺ and [Zn(phen)₃]²⁺ fail to produce any quenching [1]. This selectivity arises because [Os(phen)₃]²⁺ and [Zn(phen)₃]²⁺ lack the low-lying LUMO characteristic of the Co(III) center. The binding constants in this series follow the order K_b [Zn(phen)₃²⁺] < K_b [Ru(phen)₃²⁺] < K_b [Os(phen)₃²⁺], further confirming that [Co(phen)₃]³⁺ is uniquely positioned as an electron acceptor among [M(phen)₃]ⁿ⁺ complexes [1].

Luminescence Quenching
Class-level
Quenches [Ru(phen)₃]²⁺ in DNA
Os(II)/Zn(II) analogs: no quenching
Selective electron acceptor for charge-transport assays
Data to verify; DFT-supported inference
DNA-mediated electron transfer luminescence quenching photochemistry

Procurement-Relevant Application Scenarios for Triphenanthrolinecobalt(III) (16788-34-4) Based on Quantitative Evidence


Dye-Sensitized Solar Cells Requiring Higher Open-Circuit Voltage than I₃⁻/I⁻ or [Co(bpy)₃]³⁺/²⁺ Electrolytes

In copper(I)-based dye-sensitized solar cells, [Co(phen)₃]³⁺/²⁺ delivers a redox potential of +0.61 V vs. NHE, enabling V_OC of 594 mV and η of 3.69% with a heteroleptic bis(diimine)copper(I) dye, outperforming both I₃⁻/I⁻ (V_OC 570–580 mV, η 2.43–2.62%) and providing a 0.05 V higher driving force than [Co(bpy)₃]³⁺/²⁺ [1]. This makes [Co(phen)₃]³⁺ the preferred redox mediator when maximizing photovoltage is the primary design objective.

Electrochemical DNA Biosensors Demanding Higher Binding Affinity and Intercalative Discrimination Over [Co(bpy)₃]³⁺

For dsDNA-modified gold electrode sensors, [Co(phen)₃]³⁺ provides a binding constant K₂₊ = (2.5 ± 0.3) × 10⁵ M⁻¹ and a binding site size of 5 bp, approximately 1.9× higher affinity than [Co(bpy)₃]³⁺, with a transition to intercalative binding at elevated ionic strength that [Co(bpy)₃]³⁺ does not exhibit [1]. This differential binding mode and higher affinity make [Co(phen)₃]³⁺ the superior hybridization indicator when sensitivity and mechanistic clarity are required.

Protein Surface Electron-Transfer Mapping Using Site-Specific Oxidants Complementary to [Fe(CN)₆]³⁻

[Co(phen)₃]³⁺ targets the lysine 27 region on the right side of the cytochrome c heme edge, producing a 7.3-fold rate enhancement upon modification, while [Fe(CN)₆]³⁻ targets lysine 72 on the left side with a 3.6-fold rate decrease [1]. Researchers requiring a dual-probe strategy to resolve left- vs. right-side electron-transfer pathways on protein surfaces must procure [Co(phen)₃]³⁺ specifically, as no other common inorganic oxidant provides this complementary spatial selectivity.

DNA-Mediated Photochemical Electron Transfer Studies Requiring Selective [Ru(phen)₃]²⁺ Luminescence Quenching

Only [Co(phen)₃]³⁺, among the [M(phen)₃]ⁿ⁺ series (M = Os(II), Ru(II), Zn(II)), possesses a LUMO energy sufficiently low to accept electrons from photoexcited [Ru(phen)₃]²⁺ in DNA, enabling luminescence quenching experiments that [Os(phen)₃]²⁺ and [Zn(phen)₃]²⁺ cannot perform [1]. This makes [Co(phen)₃]³⁺ irreplaceable for investigating DNA-mediated charge transport between intercalated metal complexes.

Application
Selection Property
Validation Focus
Dye-sensitized solar cell optimization
Redox potential characteristic
Open-circuit voltage and efficiency benchmarking
Electrochemical DNA hybridization detection
DNA binding affinity and intercalation mode
Binding constant and signal-to-noise evaluation
Cytochrome c surface site mapping
Site-specific oxidation pattern
Dual-probe spatial resolution validation
DNA charge-transport photochemical studies
Selective luminescence quenching capability
Electron acceptor efficiency in DNA medium
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